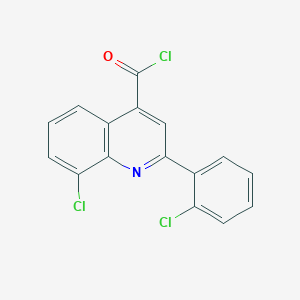

8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride

Description

Historical Context and Development

The development of 8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride emerges from the broader historical evolution of quinoline chemistry, which has its foundations in the late 19th century discoveries. The quinoline nucleus has been recognized since the early investigations of heterocyclic compounds, with its occurrence in natural compounds such as Cinchona alkaloids providing the initial impetus for synthetic exploration. The systematic study of quinoline derivatives gained momentum during the mid-20th century when researchers began exploring the antimicrobial potential of these compounds, leading to the development of the quinolone class of antibacterials.

The specific development of chlorinated quinoline derivatives, including compounds bearing the 8-chloro-2-phenylquinoline-4-carboxylic acid framework, represents a more recent advancement in synthetic chemistry. Research demonstrates that the introduction of chlorine substituents at strategic positions enhances the reactivity and biological activity of quinoline-based compounds. The conversion of carboxylic acid derivatives to their corresponding acyl chlorides, particularly through reactions with thionyl chloride, has become a standard methodology in the preparation of reactive quinoline intermediates. This synthetic approach allows for the formation of compounds such as 8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride through controlled reaction conditions involving suspension of the carboxylic acid precursor in thionyl chloride followed by reflux at specific temperatures.

The historical significance of this compound class is further emphasized by the recognition that quinoline derivatives have contributed substantially to pharmaceutical development, with applications spanning antimalarial, antibacterial, antifungal, anthelmintic, cardiotonic, anticonvulsant, anti-inflammatory, and analgesic activities. The specific structural modifications present in 8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride reflect the ongoing efforts to optimize quinoline derivatives for enhanced synthetic utility and biological activity.

Significance in Heterocyclic Chemistry

The significance of 8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride within heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative member of the quinoline family, which constitutes one of the most important classes of nitrogen-containing heterocyclic compounds. Quinoline, also designated as 1-aza-naphthalene or benzo[b]pyridine, possesses a molecular framework that exhibits both electrophilic and nucleophilic substitution reactions, functioning as a weak tertiary base with the capacity to form salts with acids. This fundamental reactivity pattern is enhanced in 8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride through the presence of multiple electronegative chlorine substituents.

Research indicates that heterocyclic compounds are present in the structural framework of at least four out of five top-selling pharmaceutical agents, demonstrating pharmaceutical activities including anticancer, antibacterial, antitumor, and anti-inflammatory properties. The quinoline core framework exists in numerous naturally occurring biologically active entities, including quinine, chloroquine, bulaquine, primaquine, and tafenoquine derived from Cinchona alkaloids. This widespread occurrence underscores the fundamental importance of quinoline-based structures in medicinal chemistry applications.

The specific structural features of 8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride contribute to its significance through several key characteristics. The compound demonstrates increased reactivity due to the presence of chlorine atoms, which can participate in nucleophilic substitution reactions. The quinoline structure contributes to potential biological activity, as many quinoline derivatives are recognized for their pharmacological properties. Additionally, the carbonyl chloride functional group enables the compound to function as an acylating agent, enhancing its utility in organic synthesis.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₆H₈Cl₃NO | Multiple chlorine substituents enhance reactivity |

| Molecular Weight | 336.60 g/mol | Substantial molecular framework for synthetic applications |

| Functional Groups | Quinoline, Carbonyl Chloride, Chlorinated Phenyl | Multiple reactive sites for chemical transformations |

| Chemical Classification | Halogenated Heterocyclic Acyl Chloride | Combines properties of multiple compound classes |

Classification within Quinoline-Based Acyl Chlorides

The classification of 8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride within the broader category of quinoline-based acyl chlorides requires examination of both its structural features and functional characteristics. This compound represents a sophisticated example of quinoline derivatization, incorporating both halogen substitution and acyl chloride functionality within a single molecular framework. The systematic classification places this compound within the category of 2-arylquinoline-4-carboxylic acid derivatives that have been converted to their corresponding acyl chlorides.

Recent advances in quinoline chemistry demonstrate that functionalized quinoline moieties serve as essential pharmacophoric motifs with significant therapeutic potential due to their numerous reported biological and pharmacological activities. The specific structural pattern present in 8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride follows the general framework established for 2-arylquinoline-4-carboxylic acid derivatives, where systematic substitution patterns can be achieved through controlled synthetic methodologies.

The acyl chloride functionality distinguishes this compound from related quinoline carboxylic acids through its enhanced reactivity profile. Acyl chlorides are recognized as extremely reactive compounds that are susceptible to nucleophilic attack, resulting in replacement of the chlorine atom by various nucleophiles. This reactivity pattern enables 8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride to participate in diverse chemical transformations, including reactions with water to form carboxylic acids, reactions with alcohols to form esters, and reactions with carboxylic acids to form anhydrides.

The classification framework for this compound encompasses several hierarchical levels. At the broadest level, it belongs to the heterocyclic compound category due to the presence of the nitrogen-containing quinoline ring system. More specifically, it falls within the quinoline derivative subcategory, characterized by substitution patterns that modify the basic quinoline framework. The presence of the carbonyl chloride functional group places it within the acyl chloride family, while the multiple chlorine substituents classify it as a polyhalogenated compound.

| Classification Level | Category | Specific Designation |

|---|---|---|

| Compound Class | Heterocyclic Compounds | Nitrogen-containing aromatic systems |

| Ring System | Quinoline Derivatives | 2-Aryl-substituted quinolines |

| Functional Group | Acyl Chlorides | Carbonyl chloride-containing compounds |

| Substitution Pattern | Polyhalogenated Compounds | Multiple chlorine substituents |

| Synthetic Utility | Reactive Intermediates | Acylating agents for organic synthesis |

Properties

IUPAC Name |

8-chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl3NO/c17-12-6-2-1-4-10(12)14-8-11(16(19)21)9-5-3-7-13(18)15(9)20-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPRQGVAXSEWLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001199226 | |

| Record name | 8-Chloro-2-(2-chlorophenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001199226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160263-59-1 | |

| Record name | 8-Chloro-2-(2-chlorophenyl)-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160263-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-2-(2-chlorophenyl)-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001199226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Table 1: Representative Reaction Conditions and Yields for Quinoline-4-Carboxylic Acid Synthesis

Table 2: Acid Chloride Formation from Quinoline-4-Carboxylic Acid

| Step | Reagent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | SOCl₂ | Reflux (~70) | 1–3 | 85–90 | Classical acid chloride synthesis |

Mechanistic Insights

The condensation to form quinoline-4-carboxylic acid derivatives proceeds via nucleophilic attack of amine or aniline derivatives on aldehyde-activated intermediates, followed by cyclization and aromatization steps. The use of novel catalysts such as ionically tagged magnetic nanoparticles facilitates these steps by activating carbonyl groups and promoting hydride transfer via an anomeric-based oxidation mechanism.

The conversion to acid chloride using thionyl chloride involves nucleophilic substitution of the hydroxyl group of the carboxylic acid by chloride, with release of SO₂ and HCl gases.

Summary of Key Research Findings

Novel catalysts such as Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride enable efficient, solvent-free synthesis of 2-aryl-quinoline-4-carboxylic acids with high yields and short reaction times, and show excellent reusability.

Classical methods using base-catalyzed condensation of isatin derivatives with aryl aldehydes and pyruvic acid remain reliable for preparing quinoline-4-carboxylic acids, which are then converted to acid chlorides by reaction with thionyl chloride.

Microwave-assisted synthesis can significantly reduce reaction times and improve yields for quinoline carboxylic acids[9a].

Green chemistry approaches employing water as solvent and recyclable catalysts are emerging trends in quinoline synthesis.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are used for oxidation and reduction, respectively.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities or different chemical properties .

Scientific Research Applications

8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, inhibiting DNA synthesis and leading to cell death . Additionally, it can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The compound’s analogs differ primarily in the substituents on the phenyl ring or quinoline core. Key examples include:

| Compound Name | Substituent Position(s) | Molecular Formula | Molecular Weight | Key Identifier (CAS/MDL) |

|---|---|---|---|---|

| 8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride | 8-Cl (quinoline), 2-Cl (phenyl) | C₁₆H₈Cl₂NO₂ | 331.15 | 1160263-59-1 / MFCD03422823 |

| 8-Chloro-2-(3-chlorophenyl)quinoline-4-carbonyl chloride | 8-Cl (quinoline), 3-Cl (phenyl) | C₁₆H₈Cl₂NO₂ | 331.15 | 1160263-57-9 / MFCD03422821 |

| 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride | 8-Cl (quinoline), 4-Cl (phenyl) | C₁₆H₈Cl₂NO₂ | 331.15 | 124930-94-5 / MFCD03422820 |

| 8-Chloro-2-(3-ethoxyphenyl)quinoline-4-carbonyl chloride | 8-Cl (quinoline), 3-OEt (phenyl) | C₁₈H₁₃Cl₂NO₂ | 346.21 | 1160263-73-9 / MFCD03422837 |

| 8-Chloro-2-(4-propoxyphenyl)quinoline-4-carbonyl chloride | 8-Cl (quinoline), 4-OPr (phenyl) | C₁₉H₁₅Cl₂NO₂ | 360.23 | sc-337422 |

Key Observations :

Physicochemical and Spectroscopic Data

NMR Analysis

- Quinoline Proton Shifts: Protons adjacent to chlorine substituents (e.g., H-8 in quinoline) exhibit downfield shifts due to electron withdrawal. For example, in C14 (), quinoline protons resonate at δ 8.15–7.51 ppm .

- Phenyl Ring Protons : Ortho-substituted chlorophenyl groups (as in the target compound) show distinct splitting patterns (e.g., doublets with $J = 8.5$ Hz) compared to para-substituted derivatives .

Thermal Properties

- Melting Points: Limited data exist for the target compound, but 4-chloro-2-phenylquinoline (CAS 4979-79-7) has a mp of 62–64°C (), suggesting that additional substituents may alter thermal stability .

Biological Activity

8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride is a synthetic compound with a complex molecular structure characterized by a quinoline core and multiple chlorine substituents. Its unique chemical properties make it a subject of interest in medicinal chemistry, particularly for its potential biological activities, including antimicrobial and anticancer effects.

- Molecular Formula : C₁₆H₈Cl₃NO

- Molecular Weight : 336.60 g/mol

- Structure : The compound features a quinoline ring with a carbonyl chloride functional group at the 4-position and chloro substituents at the 2 and 8 positions, contributing to its reactivity and biological interactions.

The biological activity of 8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride is primarily attributed to its ability to intercalate with DNA, inhibiting DNA synthesis and leading to cell death. This mechanism is significant in the context of cancer treatment, as it targets rapidly dividing cells.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines, including:

- HCT-116 (colon cancer)

- MCF-7 (breast cancer)

- HEPG-2 (liver cancer)

In vitro studies have demonstrated that 8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride can induce apoptosis in these cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, it has been observed to promote G1 phase arrest and increase the expression of pro-apoptotic factors like BAX while decreasing anti-apoptotic factors like Bcl-2.

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have indicated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. Its structural features enhance its interaction with biological macromolecules, which is critical for its antimicrobial efficacy.

Comparative Analysis

To understand the uniqueness of 8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 8-Chloro-2-(3-chlorophenyl)quinoline-4-carbonyl chloride | C₁₆H₈Cl₃NO | Contains one less chlorine atom, affecting biological activity |

| 8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride | C₁₈H₁₃Cl₂NO | Has methyl groups instead of dichloro, altering reactivity |

| 8-Chloroquinoline | C₉H₇ClN | Lacks phenyl and carbonyl groups, significantly different activity profile |

The specific arrangement of chlorine atoms and the carbonyl chloride functional group in 8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride enhances its biological activity compared to these similar compounds.

Case Studies

- Anticancer Efficacy : In a study investigating the cytotoxic effects on HCT-116 cells, treatment with this compound resulted in an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

- Antimicrobial Testing : Another study evaluated its effectiveness against gram-positive and gram-negative bacteria. The results indicated that the compound exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Q & A

Q. What are the common synthetic routes for 8-Chloro-2-(2-chlorophenyl)quinoline-4-carbonyl chloride?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the quinoline core via Friedel-Crafts acylation or Skraup cyclization.

- Step 2 : Chlorination at the 8-position using reagents like POCl₃ or Cl₂ under controlled conditions.

- Step 3 : Introduction of the 2-(2-chlorophenyl) group via Suzuki coupling or nucleophilic substitution.

- Step 4 : Conversion of the 4-carboxylic acid to the carbonyl chloride using thionyl chloride (SOCl₂) . Key challenges include controlling regioselectivity during chlorination and minimizing hydrolysis of the reactive carbonyl chloride group.

Q. What spectroscopic methods are used to characterize this compound?

- NMR (¹H/¹³C) : To confirm substituent positions and purity.

- IR spectroscopy : Identifies the carbonyl chloride stretch (~1800 cm⁻¹).

- Mass spectrometry : Validates molecular weight and fragmentation patterns.

- X-ray crystallography : Resolves 3D conformation; SHELX software is widely used for refinement . Contradictions in data (e.g., unexpected peaks in NMR) may arise from residual solvents or tautomeric forms, requiring repeated analysis under anhydrous conditions .

Q. What are the key safety considerations when handling this compound?

- Hazard statements : Corrosive (H314) and harmful if inhaled (H290).

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid moisture to prevent hydrolysis.

- Storage : Keep in a dry, inert atmosphere (e.g., argon) at 2–8°C .

Advanced Research Questions

Q. How does the electronic environment of substituents influence the compound’s reactivity in nucleophilic acyl substitution?

The electron-withdrawing chlorine atoms at positions 2 and 8 enhance the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Computational studies (DFT) show that the 2-chlorophenyl group induces steric hindrance, directing nucleophilic attack to the carbonyl’s para position. Kinetic assays under varying pH and solvent polarities can quantify these effects .

Q. What strategies can resolve contradictions in reported biological activity data?

- Reproducibility : Standardize assay protocols (e.g., MIC values for antibacterial studies).

- Structural validation : Confirm compound purity via HPLC and crystallography.

- Control experiments : Test against known enzyme inhibitors (e.g., quinolone antibiotics) to validate target specificity. Discrepancies in IC₅₀ values may arise from differences in cell lines or assay conditions .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Molecular docking : Predict binding modes to enzymes (e.g., DNA gyrase) using AutoDock or Schrödinger.

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.

- SAR studies : Compare with analogs (e.g., 8-chloro-2-(3-propoxyphenyl) derivatives) to identify critical substituents .

Q. What structural analogs of this compound have been studied, and how do their activities compare?

Q. How to optimize reaction conditions for synthesizing derivatives of this compound?

- Design of Experiments (DoE) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., Pd(PPh₃)₄).

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 24 h) and improves yield by 15–20%.

- Continuous flow reactors : Enhance scalability and safety for hazardous intermediates (e.g., acyl chlorides) .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.